4-(4-Chlorophenyl)pyridin-3-amine
Overview
Description
Scientific Research Applications
Analgesic and Anticonvulsant Applications
Analgesic Activity : Research has shown that compounds containing 4-(4-Chlorophenyl)pyridin-3-amine exhibit significant analgesic activities. For instance, a study found that such compounds produced potent antinociceptive activity in mice, indicating potential as novel opioid analgesics with reduced side effects (Vekariya et al., 2020). Another study highlighted the analgesic effects of new derivatives of 3-hydroxy pyridine-4-one, suggesting the potency of these compounds in pain management (Hajhashemi et al., 2012).
Anticonvulsant Properties : Certain derivatives have been synthesized and evaluated for their anticonvulsant activity. These compounds have shown promising results in animal models of epilepsy, indicating their potential in managing convulsive disorders (Kamiński et al., 2015).
Neuropharmacological Applications
Antipsychotic Properties : Some derivatives of this compound have been evaluated for their antipsychotic properties. For instance, FAUC 213, a highly selective antagonist at the dopamine D4 receptor subtype, has demonstrated atypical antipsychotic characteristics in behavioral and neurochemical models of schizophrenia (Boeckler et al., 2004).
Memory Formation and Recall : A specific inhibitor of the Src family of tyrosine kinases, which involves this compound, has shown a direct involvement in memory formation and recall. This indicates a potential role of these compounds in cognitive processes and neurological disorders (Bevilaqua et al., 2003).
Cardiovascular and Metabolic Applications
Cardiotonic Activity : Certain analogs of this compound have been evaluated for their cardiotonic activity, showing potential as inotropic drugs for congestive heart failure (CHF) with less proarrhythmic potential (Bekhit & Baraka, 2005).
PPARα Agonists : Novel cyclic amine-substituted benzoic acid derivatives, including this compound, have been synthesized and evaluated as potent and high subtype-selective PPARα agonists. These compounds showed potential in lowering triglycerides, indicating their utility in managing dyslipidemia and related metabolic disorders (Nomura et al., 2012).
Future Directions
properties
IUPAC Name |
4-(4-chlorophenyl)pyridin-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-9-3-1-8(2-4-9)10-5-6-14-7-11(10)13/h1-7H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBWEEWSHRWYPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NC=C2)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.